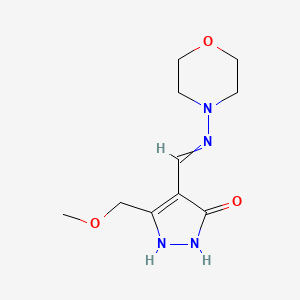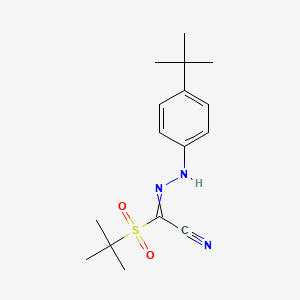![molecular formula C11H5ClF6N2O B1303986 5-[3,5-Bis(trifluoromethyl)phenyl]-3-(chloromethyl)-1,2,4-oxadiazole CAS No. 287198-14-5](/img/structure/B1303986.png)
5-[3,5-Bis(trifluoromethyl)phenyl]-3-(chloromethyl)-1,2,4-oxadiazole
Übersicht
Beschreibung
The compound 5-[3,5-Bis(trifluoromethyl)phenyl]-3-(chloromethyl)-1,2,4-oxadiazole is a derivative of 1,2,4-oxadiazole, a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. The presence of trifluoromethyl groups and a chloromethyl group suggests potential reactivity and applications in various chemical syntheses.
Synthesis Analysis
The synthesis of related 1,2,4-oxadiazole compounds has been explored in several studies. For instance, the reaction of 5-(difluoroiodomethyl)-3-phenyl-1,2,4-oxadiazole with unsaturated compounds in the presence of sodium dithionite leads to difluoromethylenated oxadiazole-containing compounds . Another study describes the synthesis of 3,3'-carbonylbis[5-phenyl-1,3,4-oxadiazole-2(3H)-thione] as a versatile condensing agent for various syntheses . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
Structural studies on trifluoromethyl substituted oxadiazoles reveal that the electronic properties of the fluorine atoms significantly influence the solid-state structure, leading to various intra- and intermolecular interactions . These interactions are crucial for understanding molecular recognition and supramolecular assembly in fluorine-containing compounds.
Chemical Reactions Analysis
The reactivity of 1,2,4-oxadiazoles can be diverse. For example, reactions with KCN can lead to acetonitriles and alkanes through a non-reductive decyanation pathway . Additionally, the reaction of 2,5-bis(trifluoromethyl)-1,3,4-oxadiazole with primary amines produces 4-substituted-3,5-bis(trifluoromethyl)-4H-1,2,4-triazoles . These reactions highlight the potential chemical transformations that 5-[3,5-Bis(trifluoromethyl)phenyl]-3-(chloromethyl)-1,2,4-oxadiazole could undergo.
Physical and Chemical Properties Analysis
The introduction of trifluoromethyl groups has been shown to enhance the electron affinity of aromatic oxadiazole chromophores, as evidenced by the study of luminescent copoly(aryl ether)s containing bis(3-(trifluoromethyl)phenyl)-1,3,4-oxadiazole segments . The physical properties such as thermal stability and sensitivities of related compounds have been assessed using differential scanning calorimetry and standardized tests . These properties are essential for determining the suitability of the compound for various applications.
Wissenschaftliche Forschungsanwendungen
Improved Synthesis and Material Properties
- 5-[3,5-Bis(trifluoromethyl)phenyl]-3-(chloromethyl)-1,2,4-oxadiazole derivatives demonstrate promising characteristics in improved synthesis methods, offering a more efficient pathway for creating perfluoroalkyl substituted 1,3,4-oxadiazoles. These compounds are pivotal in generating corresponding 1,2,4-triazoles, which are valuable in various industrial applications due to their structure and thermodynamic characteristics (Grünebaum et al., 2016).
Material Science and Polymer Research
- The compound is integral to the development of new materials like fluorinated poly(1,3,4-oxadiazole-ether-imide)s. These materials exhibit remarkable properties such as high solubility in various organic solvents, smooth surface textures at the microscopic level, and excellent thermal stability, making them suitable for advanced material applications (Hamciuc, Hamciuc, & Brumǎ, 2005).
- Similarly, copoly(aryl ether)s with 5-[3,5-Bis(trifluoromethyl)phenyl]-3-(chloromethyl)-1,2,4-oxadiazole segments are utilized in enhancing electron affinity in materials, which is pivotal for the development of devices that require efficient energy transfer and stability in molecular structures (Chen & Chen, 2004).
Advanced Synthesis and Functional Materials
- The unique structure of the compound is exploited in generating difluoromethylene-containing 1,2,4-oxadiazole compounds, which have potential applications in various chemical industries due to their unique reactivity and the ability to form diverse functional materials (Yang et al., 2007).
- The versatility of 5-[3,5-Bis(trifluoromethyl)phenyl]-3-(chloromethyl)-1,2,4-oxadiazole is also showcased in synthesizing novel polyphenylenes with oxadiazole moieties, acting as fluorescent chemosensors, highlighting its role in the development of advanced sensing materials (Zhou et al., 2005).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-[3,5-bis(trifluoromethyl)phenyl]-3-(chloromethyl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5ClF6N2O/c12-4-8-19-9(21-20-8)5-1-6(10(13,14)15)3-7(2-5)11(16,17)18/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUOPGSAXEAUWIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C2=NC(=NO2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5ClF6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80381723 | |
| Record name | 5-[3,5-bis(trifluoromethyl)phenyl]-3-(chloromethyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80381723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[3,5-Bis(trifluoromethyl)phenyl]-3-(chloromethyl)-1,2,4-oxadiazole | |
CAS RN |
287198-14-5 | |
| Record name | 5-[3,5-Bis(trifluoromethyl)phenyl]-3-(chloromethyl)-1,2,4-oxadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=287198-14-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[3,5-bis(trifluoromethyl)phenyl]-3-(chloromethyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80381723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-(Tert-butylsulfonyl)-2-[2-(3,4-dichlorophenyl)hydrazono]acetonitrile](/img/structure/B1303937.png)




![1-[2-(2-Furyl)-2-oxoethyl]pyridinium iodide](/img/structure/B1303970.png)
![Ethyl 2-{2-[({[(3-chlorobenzyl)oxy]imino}methyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate](/img/structure/B1303976.png)
![3-[(3,4-Dichlorobenzyl)sulfanyl]-2-thiophenecarboxylic acid](/img/structure/B1303980.png)

